9,10-Methylenehexadecanoic acid

Description

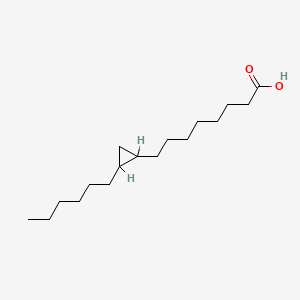

Structure

3D Structure

Properties

IUPAC Name |

8-(2-hexylcyclopropyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-8-11-15-14-16(15)12-9-6-5-7-10-13-17(18)19/h15-16H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZYOAHCGSIXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971561 | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-00-8 | |

| Record name | 9,10-Methylenehexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005618008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hexylcyclopropyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 9,10 Methylenehexadecanoic Acid

Gram-Negative Bacterial Species

A significant number of Gram-negative bacteria incorporate 9,10-methylenehexadecanoic acid into their cellular lipids, often in response to environmental stressors.

Escherichia coli : In E. coli, cis-9,10-methylenehexadecanoic acid is found primarily within the phosphatidylethanolamine (B1630911) fraction of its phospholipids (B1166683). researchgate.netnih.gov The concentration of this cyclopropane (B1198618) fatty acid has been observed to increase as bacterial cultures enter the stationary phase of growth. researchgate.net

Yersinia enterocolitica : Research has identified a notable amount of cis-9,10-methylenehexadecanoic acid in the fatty acid profile of Yersinia enterocolitica. nih.govjst.go.jp Its presence was confirmed using techniques such as gas-liquid chromatography and mass spectrometry. nih.govjst.go.jp

Helicobacter pylori : This bacterium, known for colonizing the human stomach, also contains cyclopropane fatty acids. While much of the research has focused on its C18 counterpart, cis-9,10-methyleneoctadecanoic acid, the biosynthetic pathways suggest the likely presence of this compound as well. nih.govnih.gov

Pseudomonas fluorescens : As a diverse species, the fatty acid composition of Pseudomonas fluorescens can vary. However, like many other Pseudomonas species, it is known to produce cyclopropane fatty acids as part of its adaptation to different environmental conditions.

Halomonas sp. : In the halophilic marine bacterium Halomonas sp. YLGW01, this compound (referred to as Cy17:0) constitutes about 4% of the fatty acids in its cell membrane under optimal growth conditions. nih.gov Overexpression of the cyclopropane fatty acid synthase gene (cfa) in E. coli using the gene from Halomonas sp. led to a significant increase in the proportion of cis-9,10-methylenehexadecanoic acid from 11.0% to 26.7%. nih.gov

Gram-Positive Bacterial Species

Gram-positive bacteria also utilize this compound, showcasing its widespread importance in the bacterial domain.

Staphylococcus aureus : While more commonly known for its production of branched-chain fatty acids, some studies have indicated the presence of cyclopropane fatty acids in Staphylococcus aureus, particularly in response to environmental stress. psu.edumdpi.com

Lactobacillus arabinosus : This species, now reclassified as Lactobacillus plantarum, is known for producing lactobacillic acid (cis-11,12-methyleneoctadecanoic acid). The biosynthetic pathway for this C19 cyclopropane fatty acid involves the modification of a C18 unsaturated fatty acid, a process analogous to the formation of this compound from its C16 precursor.

Clostridium acetobutylicum : The fatty acid composition of this anaerobic bacterium includes cyclopropane fatty acids, which help to regulate membrane fluidity in response to the presence of solvents like butanol.

Mycoplasmas

Acholeplasma laidlawii : This mycoplasma, which lacks a cell wall, can incorporate cis-9,10-methylenehexadecanoic acid into its membrane polar lipids. microbiologyresearch.org This incorporation can satisfy the organism's growth requirement for octadecenoic acid. microbiologyresearch.org Furthermore, once integrated, the bacterium can elongate it to cis-11,12-methyleneoctadecanoic acid. microbiologyresearch.org

Biosynthetic Pathways and Enzymology of 9,10 Methylenehexadecanoic Acid

Precursor Substrates for Cyclopropane (B1198618) Ring Formation (e.g., Palmitoleic Acid, Oleic Acid)

The primary precursors for the synthesis of cyclopropane fatty acids are monounsaturated fatty acids (MUFAs) already incorporated into membrane phospholipids (B1166683). nih.govresearchgate.net The enzyme responsible for this conversion, cyclopropane fatty acid synthase, acts directly on these phospholipid-bound unsaturated acyl chains. nih.govnih.gov

Key precursor substrates include:

Palmitoleic Acid (cis-9-Hexadecenoic acid): This C16 monounsaturated fatty acid is a common precursor for the formation of cis-9,10-methylenehexadecanoic acid in many bacteria, including Escherichia coli. nih.govnih.gov The cyclopropane ring is formed across the cis double bond located at the 9th and 10th carbon atoms. nih.gov

Oleic Acid (cis-9-Octadecenoic acid): This C18 monounsaturated fatty acid also serves as a substrate for cyclopropanation. researchgate.netcdnsciencepub.com Feeding experiments with Lactobacillus plantarum have demonstrated the conversion of oleic acid to dihydrosterculic acid (9,10-methyleneoctadecanoic acid). researchgate.netcdnsciencepub.com

The specificity of the cyclopropane fatty acid synthase can vary between bacterial species. For instance, the enzyme from Enterococcus faecalis can cyclopropanate both 18:1Δ9 (oleic acid) and 18:1Δ11 (cis-vaccenic acid). asm.org In general, bacterial CFAS displays a degree of flexibility regarding the position of the cis double bond, although it typically does not act on double bonds near the ends of the fatty acid chain or on trans double bonds. asm.org

Table 1: Precursor Substrates for 9,10-Methylenehexadecanoic Acid Biosynthesis

| Precursor Fatty Acid | Chemical Formula | Resulting Cyclopropane Fatty Acid |

|---|---|---|

| Palmitoleic Acid | C16H30O2 | This compound |

| Oleic Acid | C18H34O2 | 9,10-Methyleneoctadecanoic acid |

S-Adenosyl-L-Methionine (SAM) as the Methyl Donor

The single carbon unit required for the formation of the cyclopropane ring is provided by S-adenosyl-L-methionine (SAM). nih.govwikipedia.orgoup.com SAM serves as the methylene (B1212753) donor in a reaction catalyzed by cyclopropane fatty acid synthase. nih.govnih.gov The methyl group from SAM is transferred across the double bond of the unsaturated fatty acid precursor. nih.gov This process converts SAM to S-adenosyl-L-homocysteine (SAH). wikipedia.org The synthesis of each cyclopropane ring is an energetically costly process, requiring three ATP molecules. asm.org

Cyclopropane Fatty Acid Synthase (CFAS) Activity and Mechanisms

Cyclopropane fatty acid synthase (CFAS), also known as cyclopropane synthetase, is the key enzyme in the biosynthesis of this compound. wikipedia.org It belongs to the family of transferases, specifically methyltransferases. wikipedia.org

CFAS catalyzes the transfer of a methylene group from SAM to the cis double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. nih.govnih.gov The proposed mechanism involves the nucleophilic attack of the double bond on the electrophilic methyl group of SAM, leading to a carbocation intermediate. researchgate.net This is followed by deprotonation, facilitated by a bicarbonate ion in the active site, to form the cyclopropane ring. nih.govnih.gov

The gene encoding for cyclopropane fatty acid synthase is designated as cfa. researchgate.netuniprot.org Inactivation of the cfa gene in various bacteria has been shown to block the synthesis of cyclopropane fatty acids. nih.gov In Escherichia coli, the cfa gene is also known by the synonyms cdfA, b1661, and JW1653. uniprot.org The expression of the cfa gene is often induced by environmental stressors, such as acidity and entry into the stationary phase of growth. oup.com

The activity of CFAS is tightly regulated at multiple levels. In E. coli, the synthesis of CFAS increases as cultures enter the stationary phase, a process dependent on the sigma factor RpoS (KatF). asm.org However, this increased activity is transient. The enzyme is subject to rapid proteolytic degradation, which is dependent on the heat shock sigma factor RpoH. nih.gov This RpoH-dependent proteolysis is an energy-independent process and appears to be a key mechanism for controlling the levels of CFAS in the cell. nih.gov Additionally, the expression of the cfa gene is modulated by small RNAs (sRNAs). For example, the sRNA RydC activates cfa expression, while OmrB can antagonize this activation. biorxiv.orgresearchgate.net

Relationship to General Bacterial Fatty Acid Synthesis Pathways

The synthesis of this compound is distinct from the de novo fatty acid synthesis pathway (FASII) in bacteria. nih.govnih.gov The FASII pathway is responsible for producing the primary saturated and unsaturated fatty acids that are the building blocks of membrane phospholipids. nih.govasm.org In contrast, the formation of cyclopropane fatty acids is a post-synthetic modification of these pre-existing unsaturated fatty acids within the membrane. nih.govnih.gov This means that the synthesis of the underlying fatty acid chains, such as palmitoleic acid, occurs through the standard FASII pathway, and the subsequent cyclopropanation is a separate enzymatic step. nih.gov While the FASII pathway is essential for bacterial growth and membrane construction, the formation of cyclopropane fatty acids is a conditional modification that often occurs in response to environmental changes. nih.govasm.org

Comparative Biosynthesis Across Diverse Organisms

The formation of the cyclopropane ring in fatty acids is a specialized biochemical modification of pre-existing unsaturated fatty acids. The key enzyme in this process is cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase), which catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. nih.govfrontiersin.orgpnas.orgwikipedia.org While this fundamental mechanism is conserved, the characteristics of the enzymes and the cellular context of the biosynthesis exhibit notable differences across bacteria, protozoa, and plants.

Bacteria:

In bacteria such as Escherichia coli and Yersinia enterocolitica, the biosynthesis of this compound and other CFAs is a well-characterized process that typically occurs as the bacterial culture enters the stationary phase of growth. nih.govresearchgate.netnih.gov The bacterial CFA synthase is a soluble, cytosolic enzyme that acts on unsaturated fatty acids already incorporated into membrane phospholipids, particularly phosphatidylethanolamine (B1630911). nih.govnih.gov For instance, in E. coli, the enzyme converts the cis double bond of palmitoleic acid (a C16:1 fatty acid) within a phospholipid into the cyclopropane ring of this compound. nih.govresearchgate.netnih.gov The enzyme from E. coli has been shown to cyclopropanate C16:1 and C18:1 fatty acids that are predominantly located at the sn-2 position of phospholipids. frontiersin.orgnih.gov The crystal structures of bacterial CFA synthases, including those from Mycobacterium tuberculosis, have revealed a bicarbonate ion in the active site, which is crucial for the enzyme's catalytic activity. nih.govnih.gov

Protozoa:

Certain protozoan parasites, including species of Leishmania and Herpetomonas, are also capable of synthesizing cyclopropane fatty acids. nih.govnih.gov The gene for CFA synthase is present in several Leishmania species, where it plays a role in resistance to acidic conditions and influences cell shape. nih.gov In the parasitic protozoan Herpetomonas megaseliae, a novel iso-branched chain cyclopropane fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, is synthesized de novo. nih.gov This indicates that while the fundamental cyclopropanation reaction occurs, there are variations in the substrate specificity of the enzymes in these organisms, leading to the formation of unique CFA structures.

Plants:

The biosynthesis of CFAs in plants, such as lychee (Litchi chinensis) and Sterculia foetida, presents significant differences compared to the bacterial system. nih.govpnas.org In these plants, which can accumulate high levels of CFAs in their seed oils, the CFA synthase is a larger, membrane-associated protein. nih.govpnas.orgresearchgate.net Unlike the soluble bacterial enzyme, the plant CFA synthase from Sterculia foetida possesses a unique N-terminal half that is not found in other known cyclopropane synthases. pnas.org Furthermore, the substrate preference differs; the plant CFA synthase acts on the oleoyl (B10858665) chain (C18:1) at the sn-1 position of phosphatidylcholine. frontiersin.orgnih.gov This distinct enzymology suggests an independent evolution of CFA biosynthesis in the plant kingdom.

Slime Molds:

The slime mold Dictyostelium discoideum has been reported to contain cis-9,10-methylenehexadecanoic acid. nih.gov This organism is known to possess unique hybrid type I fatty acid synthase-type III polyketide synthase enzymes for the production of other signaling molecules. nih.gov While the specific enzymatic pathway for the synthesis of this compound in Dictyostelium has not been fully elucidated, it likely involves a dedicated CFA synthase.

Animals:

In the animal kingdom, the presence of this compound is generally considered to be of dietary origin. For example, this fatty acid has been identified in the mummichog fish (Fundulus heteroclitus), where it is believed to accumulate from the consumption of invertebrates that feed on bacteria. nih.gov Similarly, cis-9,10-methylenehexadecanoic acid has been detected in mammalian tissues, including bovine, rat, and human heart and liver, as a component of phospholipids at the sn-2 position. nih.gov However, it is thought that this is likely due to dietary intake rather than endogenous synthesis.

The following table summarizes the key differences in the biosynthesis of this compound and other cyclopropane fatty acids across these diverse organisms.

| Organism Group | Enzyme Characteristics | Substrate | Cellular Location |

| Bacteria (E. coli, Y. enterocolitica) | Soluble, cytosolic enzyme. Contains a bicarbonate ion in the active site. | Unsaturated fatty acids (e.g., palmitoleic acid) in phospholipids (e.g., phosphatidylethanolamine), typically at the sn-2 position. | Cytosol/Membrane |

| Protozoa (Leishmania, Herpetomonas) | CFA synthase present; can produce unique branched-chain CFAs. | Unsaturated fatty acids. | Not fully elucidated. |

| Plants (L. chinensis, S. foetida) | Larger, membrane-associated enzyme with a unique N-terminal domain. | Oleoyl chain at the sn-1 position of phosphatidylcholine. | Membrane |

| Slime Molds (D. discoideum) | Presence of the fatty acid is confirmed; specific synthase not fully characterized. | Presumed to be unsaturated fatty acids. | Not fully elucidated. |

| Animals (F. heteroclitus, Mammals) | No known endogenous synthesis. | N/A (Dietary accumulation) | Tissues (from diet) |

Metabolic Fates and Regulatory Mechanisms of 9,10 Methylenehexadecanoic Acid

Incorporation into Cellular Lipids (e.g., Phospholipids (B1166683), Membranes)

cis-9,10-Methylenehexadecanoic acid is a cyclopropane (B1198618) fatty acid found integrated within the cellular lipids of various organisms, ranging from bacteria to mammals. In bacteria such as Escherichia coli, this fatty acid is a known component of phospholipids. jackwestin.com The synthesis of cyclopropane fatty acids in bacteria like E. coli often occurs in the stationary phase of growth, where they are formed from unsaturated fatty acid precursors already present in the membrane phospholipids. nih.gov The primary precursor for cis-9,10-methylenehexadecanoic acid is palmitoleic acid. The conversion involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine to the double bond of the unsaturated fatty acyl chains within existing phospholipid bilayers. nih.gov

Notably, this fatty acid is not exclusive to prokaryotes. Research has identified endogenous cis-9,10-methylenehexadecanoic acid in mammalian tissues as well. In studies involving bovine, rat, and human hearts, this cyclopropane fatty acid was detected after hydrolysis of submitochondrial particles by phospholipase A2. mdpi.com This finding suggests that cis-9,10-methylenehexadecanoic acid is a component of phospholipids, specifically at the sn-2 position, in certain mammalian tissues, including the heart and liver. mdpi.com Its presence has also been documented in the lipids of fish, such as the mummichog (Fundulus heteroclitus), where it is likely acquired through the diet, originating from bacteria consumed by invertebrates in the food chain. nih.gov

Interactive Table: Occurrence of 9,10-Methylenehexadecanoic Acid in Organisms

| Organism/Tissue | Location of Incorporation | Precursor (if known) | Reference(s) |

| Escherichia coli | Phospholipids | Palmitoleic acid | jackwestin.comnih.gov |

| Bovine Heart | Submitochondrial Particle Phospholipids (sn-2 position) | Not specified | mdpi.com |

| Rat Heart & Liver | Phospholipids (sn-2 position) | Not specified | mdpi.com |

| Human Heart & Liver | Phospholipids (sn-2 position) | Not specified | mdpi.com |

| Fundulus heteroclitus (Mummichog) | Body and roe lipids | Dietary (bacterial origin) | nih.gov |

Elongation Pathways of Cyclopropane Fatty Acids (e.g., to C19 homologues)

Cyclopropane fatty acids can undergo elongation to form higher carbon homologues. The C17 cyclopropane fatty acid, this compound, is derived from the C16 unsaturated fatty acid, palmitoleic acid. Similarly, its C19 homologue, cis-9,10-methyleneoctadecanoic acid (also known as dihydrosterculic acid), is formed from the C18 unsaturated fatty acid, cis-vaccenic acid. nih.govlarodan.com

The process is part of a broader capacity of many bacteria to modify their membrane composition. The enzyme responsible, cyclopropane fatty acid (CFA) synthase, acts on unsaturated fatty acids of varying chain lengths that are already esterified into membrane phospholipids. nih.gov For instance, in Lactococcus lactis, the cfa gene is responsible for converting C18:1 (cis-vaccenic acid) into its C19 cyclopropane derivative, lactobacillic acid (an isomer of dihydrosterculic acid). nih.gov The presence of C19 cyclopropane fatty acids has also been documented in the lipid fraction of Zymomonas mobilis. This indicates that the enzymatic machinery for cyclopropanation can act on different unsaturated fatty acid substrates, leading to a family of related cyclopropane fatty acids, including the C19 homologues derived from elongated unsaturated precursors.

Degradation and β-Oxidation of this compound

The catabolism of fatty acids primarily occurs through the β-oxidation pathway, a process that sequentially shortens the acyl chain by two carbons to produce acetyl-CoA, NADH, and FADH2. jackwestin.comwikipedia.org This process is fundamental for energy generation from lipids and takes place in the mitochondria of eukaryotes and the cytosol of prokaryotes. microbenotes.com

While the degradation of common saturated and unsaturated fatty acids is well-characterized, the metabolism of cyclopropane fatty acids like this compound is less documented. However, evidence suggests that organisms can metabolize these compounds. Studies have identified metabolic products of cyclopropane fatty acids in the adipose tissue of rats, indicating that they can be broken down. nih.gov Research on structurally related cyclopropane fatty acids in Caenorhabditis elegans has shown that a microbiota-derived cyclopropane fatty acid is metabolized through a dedicated β-oxidation pathway. researchgate.net This suggests that specialized enzymatic pathways may exist to handle the unique cyclopropane ring structure during catabolism. The general process of β-oxidation involves a cycle of four reactions: dehydrogenation, hydration, oxidation, and thiolysis. jackwestin.comnih.gov For a cyclopropane fatty acid to be degraded via this pathway, enzymes capable of processing the ring structure would be required.

Influence on Lipid Metabolic Enzymes and Pathways

cis-9,10-Methylenehexadecanoic acid has been shown to exert regulatory effects on lipid metabolism, notably through the inhibition of key enzymes involved in phospholipid synthesis.

Inhibition of L-Glycerol 3-Phosphate Acyltransferase

Research has demonstrated that cis-9,10-methylenehexadecanoic acid acts as an inhibitor of acyl-CoA: L-glycerol 3-phosphate acyltransferase (GPAT) in E. coli. wikipedia.orgnih.gov This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerophospholipids, transferring an acyl group from acyl-CoA to L-glycerol 3-phosphate. The inhibition by cis-9,10-methylenehexadecanoate was found to be noncompetitive with respect to L-glycerol 3-phosphate. wikipedia.orgnih.gov

Notably, the inhibitory effect is specific. Saturated fatty acids like palmitate and trans-unsaturated fatty acids like elaidate (B1234055) and trans-vaccenate (B1230932) showed no inhibition of the enzyme. In contrast, mono-olefinic acids such as palmitoleate, oleate, and cis-vaccenate (B1238199) were inhibitory. However, cis-9,10-methylenehexadecanoate was found to be approximately twice as potent an inhibitor as these mono-olefinic acids at the same concentration. wikipedia.orgnih.gov The concentration of free cis-9,10-methylenehexadecanoic acid in E. coli cells increases significantly as they transition from the exponential to the stationary phase of growth, suggesting a physiological role for this fatty acid in regulating the rate of phospholipid synthesis. wikipedia.orgnih.gov

Interactive Table: Effect of Various Fatty Acids on GPAT Activity

| Fatty Acid (0.2 mM) | Inhibition of GPAT | Reference(s) |

| cis-9,10-Methylenehexadecanoate | Strong Inhibition | nih.gov |

| Palmitoleate | Inhibition | nih.gov |

| Oleate | Inhibition | nih.gov |

| cis-Vaccenate | Inhibition | nih.gov |

| Palmitate | No Inhibition | nih.gov |

| Elaidate | No Inhibition | nih.gov |

| trans-Vaccenate | No Inhibition | nih.gov |

Impact on Phosphatidic Acid Biosynthesis

As a direct consequence of inhibiting L-glycerol 3-phosphate acyltransferase (GPAT), cis-9,10-methylenehexadecanoic acid effectively curtails the biosynthesis of phosphatidic acid. researchgate.netaocs.org Phosphatidic acid is the common precursor for all glycerophospholipids and triacylglycerols. Its synthesis begins with the acylation of L-glycerol 3-phosphate by GPAT to form lysophosphatidic acid, which is then further acylated to yield phosphatidic acid.

Deuterium (B1214612) Variation and NADPH Metabolism in Relation to this compound

The isotopic composition of lipids, particularly the ratio of deuterium to hydrogen (²H/¹H), can provide insights into metabolic pathways. NADPH is the primary source of reducing power for fatty acid biosynthesis, contributing a significant portion of the hydrogen atoms incorporated into the fatty acid chain. nih.gov Therefore, the ²H/¹H ratio of fatty acids is closely linked to the isotopic composition of NADPH. nih.govmicrobenotes.com

Studies on microbial lipids have shown that the ²H/¹H values of individual fatty acids can vary considerably between different species and under different metabolic conditions. nih.gov In E. coli, cis-9,10-methylene-hexadecanoic acid is an abundant fatty acid alongside hexadecanoic acid and cis-9-hexadecenoic acid. nih.gov Research analyzing the ²H/¹H ratios in these lipids has revealed that variations are not primarily due to biosynthetic steps like desaturation or elongation but are more significantly influenced by the metabolic pathways that generate NADPH. nih.gov Different dehydrogenase reactions in central metabolism produce NADPH with distinct isotopic signatures. nih.gov The analysis of deuterium variation in fatty acids like this compound can thus serve as a proxy for understanding NADPH metabolism and the balance of different catabolic and anabolic fluxes within the cell. nih.gov

Cellular Regulation of this compound Levels in Response to Environmental Cues (e.g., Stress, Growth Phase)

The cellular concentration of this compound, a prominent cyclopropane fatty acid (CFA) in many bacteria, is not static but is dynamically regulated in response to a variety of environmental signals. This regulation is crucial for bacterial adaptation and survival, particularly during stressful conditions and transitions in growth state. The primary mechanism governing the level of this compound is the transcriptional control of the cfa gene, which encodes the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase). This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of unsaturated fatty acyl chains within the membrane phospholipids, converting them into cyclopropane fatty acids.

Growth Phase-Dependent Regulation:

A key factor influencing the synthesis of this compound is the bacterial growth phase. In organisms like Escherichia coli, the accumulation of CFAs, including this compound, predominantly occurs as the bacterial culture transitions from the exponential (log) phase to the stationary phase of growth. nih.govnih.gov During the exponential phase, when cells are rapidly dividing and synthesizing new membrane lipids, the levels of CFAs are typically low. However, as nutrients become limited and the growth rate slows, the synthesis of CFAs is significantly upregulated.

This growth phase-dependent regulation is largely mediated by the alternative sigma factor RpoS (σS), also known as the stationary phase sigma factor. nih.govnih.gov RpoS is a central regulator of gene expression in stationary phase and under various stress conditions. frontiersin.orgnih.gov The expression of the cfa gene is dependent on an RpoS-recognized promoter, leading to increased transcription of cfa as RpoS levels rise during the entry into stationary phase. nih.govnih.gov This results in a transient increase in CFA synthase activity, which, coupled with the cessation of net phospholipid synthesis in the stationary phase, leads to the accumulation of this compound in the cell membrane. nih.gov The instability of the CFA synthase enzyme, which has a short half-life, further contributes to this transient burst of synthesis. nih.gov

Regulation in Response to Stress:

Bacteria also modulate the levels of this compound in their membranes as an adaptive response to various environmental stressors, including acid stress, osmotic stress, and high temperature. oup.comresearchgate.net

Acid Stress:

One of the most well-characterized triggers for increased this compound synthesis is exposure to acidic environments. In E. coli, a sudden shift from a neutral pH to a highly acidic pH (acid shock) is better tolerated by cells that have a higher content of CFAs in their membranes. nih.gov Strains lacking the cfa gene are significantly more sensitive to acid shock, a phenotype that can be rescued by the reintroduction of a functional cfa gene or by the incorporation of external CFAs into their membranes. nih.gov

Exposure to moderately acidic conditions (e.g., pH 5) induces a marked increase in the transcription of the cfa gene, preparing the cells for potential subsequent exposure to more extreme acidity. nih.gov This transcriptional upregulation is also linked to the RpoS response. nih.gov The accumulation of this compound is thought to decrease membrane permeability, which would reduce the influx of protons and help maintain a more neutral intracellular pH.

The following table illustrates the effect of growth phase and acid adaptation on the survival of E. coli and the associated changes in cyclopropane fatty acid content.

| Condition | Strain | Survival Rate after Acid Shock (pH 3.0) | Relative Cyclopropane Fatty Acid Content |

| Exponential Phase | Wild-type | Low | Low |

| Stationary Phase | Wild-type | High | High |

| Exponential Phase, Acid Adapted (pH 5.0) | Wild-type | Increased | Increased |

| Stationary Phase | cfa mutant | Very Low | Absent |

| Stationary Phase | rpoS mutant | Reduced | Reduced |

| Stationary Phase | cfarpoS double mutant | More sensitive than single mutants | Absent |

This table is a representation of findings described in the literature. nih.govnih.govnih.gov

Other Stresses:

Besides acid stress, other environmental challenges can also lead to an increase in the proportion of this compound. In some bacteria, exposure to high temperatures and increased osmolarity can trigger the synthesis of CFAs. oup.com This modification of membrane lipids helps to maintain membrane integrity and fluidity under these challenging conditions. For instance, in response to the presence of certain antibiotics like ampicillin (B1664943) and chloramphenicol, a nearly two-fold increase in saturated fatty acyl chains, which can include cyclopropane fatty acids, has been observed in E. coli. mdpi.com

The following table summarizes the influence of various environmental cues on the cellular levels of this compound.

| Environmental Cue | Effect on cfa Gene Expression | Effect on this compound Level | Primary Regulatory Factor(s) |

| Transition to Stationary Phase | Increased | Increased | RpoS (σS) |

| Acid Stress (Low pH) | Increased | Increased | RpoS (σS) |

| High Temperature | Increased | Increased | Stress response pathways |

| Osmotic Stress | Increased | Increased | RpoS (σS) |

| Presence of certain antibiotics | Can lead to an increase | Increased | General stress response |

This table synthesizes information from multiple research findings. nih.govnih.govnih.govoup.commdpi.com

Biological Functions and Mechanistic Insights of 9,10 Methylenehexadecanoic Acid

Role in Bacterial Membrane Physiology

Modulation of Membrane Fluidity and Structural Integrity

The maintenance of appropriate membrane fluidity is essential for the survival and function of bacteria, allowing for the proper operation of membrane proteins and transport systems iastate.edunih.gov. The composition of fatty acid acyl chains within the membrane phospholipids (B1166683) directly influences this fluidity nih.gov. Phospholipids with saturated fatty acids tend to pack densely, leading to more rigid, gel-like membrane phases, while unsaturated fatty acids introduce kinks that increase fluidity nih.gov.

The introduction of a cyclopropane (B1198618) ring into the fatty acid chain, as seen in 9,10-Methylenehexadecanoic acid, serves to modulate these properties. Cyclopropane fatty acids are typically synthesized from their corresponding unsaturated precursors in the bacterial membrane. This modification increases the conformational order of the lipid acyl chains compared to the unsaturated fatty acids, leading to a more stable and less fluid membrane. This modulation helps bacteria maintain structural integrity by fine-tuning the physical state of their membranes in response to various physiological cues iastate.edunih.gov.

Adaptation to Environmental Stress Conditions (e.g., Heat Shock, Freeze-Drying)

Bacteria must constantly adapt their physiology to persist in fluctuating and often harsh environmental conditions nih.govfrontiersin.org. One key adaptive strategy involves altering the lipid composition of their cell membranes to maintain functionality under stress nih.gov. The conversion of unsaturated fatty acids to cyclopropane fatty acids like this compound is a well-documented mechanism of adaptation, particularly as bacterial cultures enter the stationary phase or are subjected to stressful conditions such as acidity or high temperatures.

This enzymatic modification helps protect the cell by decreasing membrane fluidity and permeability, thereby enhancing the membrane's barrier function. By making the membrane more rigid and stable, the presence of cyclopropane fatty acids helps the bacterium withstand environmental challenges that could otherwise compromise membrane integrity and lead to cell lysis nih.gov.

Impact on Cell Envelope Permeability

The Gram-negative bacterial cell envelope is a complex, multi-layered structure that acts as a formidable permeability barrier, protecting the organism from a wide range of external threats, including antibiotics nih.gov. The outer membrane, in particular, with its lipopolysaccharide outer leaflet, severely restricts the passage of small molecules nih.gov.

The composition of the inner (cytoplasmic) membrane also plays a crucial role in controlling permeability ljmu.ac.uk. Changes in the fatty acid profile, such as the incorporation of this compound, alter the packing of the phospholipid bilayer. The increased order and stability conferred by the cyclopropane ring can lead to a decrease in membrane permeability. This reduction in passive diffusion across the membrane can be a protective mechanism, limiting the influx of toxic substances from the environment.

Intercellular Signaling and Host-Microbe Interactions

While direct studies on this compound (a C17 fatty acid) in host-pathogen interactions are limited, extensive research on a closely related molecule, cis-9,10-methyleneoctadecanoic acid (a C18 cyclopropane fatty acid), provides significant insights into this area.

Secretion by Pathogenic Bacteria (e.g., Helicobacter pylori)

The pathogenic bacterium Helicobacter pylori, a key agent in the development of gastritis and gastric ulcers, is known to possess and secrete cis-9,10-methyleneoctadecanoic acid nih.govnih.gov. This fatty acid is a component of the bacterium's cellular lipids and can be released into the host environment, where it can interact directly with host cells.

Modulation of Host Cellular Processes (e.g., Histamine (B1213489)/cAMP-stimulated acid secretion, Protein Kinase C activation in parietal cells)

Once secreted by H. pylori, cis-9,10-methyleneoctadecanoic acid has been shown to directly modulate the function of gastric parietal cells, the primary producers of stomach acid nih.gov. Research using isolated guinea-pig parietal cells has demonstrated that this fatty acid can stimulate basal acid secretion and significantly enhance the acid secretion stimulated by histamine and dibutyryl cyclic AMP (cAMP) nih.gov.

The mechanism behind this stimulation involves at least two key signaling pathways within the parietal cells:

Calcium Mobilization : The fatty acid causes an increase in the concentration of intracellular free calcium ([Ca2+]i) by facilitating the influx of extracellular calcium nih.gov.

Protein Kinase C (PKC) Activation : It directly activates Protein Kinase C, a crucial enzyme in cellular signal transduction nih.govnih.gov. This activation is dependent on the increase in intracellular calcium. The activation process involves the translocation of PKC from the cytosol to the cell's membrane fractions nih.govnih.gov.

These actions suggest that cyclopropane fatty acids released by pathogenic bacteria can act as signaling molecules that manipulate host cell physiology to the pathogen's advantage.

Research Findings on the Modulation of Parietal Cell Function by a Related Cyclopropane Fatty Acid

The following table summarizes the observed effects of cis-9,10-methyleneoctadecanoic acid, a compound structurally similar to this compound, on isolated gastric parietal cells.

| Cellular Process | Observed Effect | Mechanistic Detail | Reference |

| Gastric Acid Secretion | Stimulated basal secretion and enhanced histamine/cAMP-stimulated secretion. | Interacts with cellular signaling pathways controlling acid production. | nih.gov |

| Intracellular Calcium ([Ca2+]i) | Increased concentration in a dose-dependent manner. | Mediated by influx from the extracellular environment. | nih.gov |

| Protein Kinase C (PKC) | Caused direct activation and translocation from cytosol to membrane. | Activation is dependent on the increase of intracellular calcium. | nih.govnih.gov |

Cyclopropane Fatty Acids as Growth Requirements in Microorganisms

Cyclopropane fatty acids (CFAs), including this compound, are found in the membrane phospholipids of a wide array of bacteria. nih.gov Their synthesis is a post-synthetic modification of the lipid bilayer, where a methylene (B1212753) group is added across the double bond of an unsaturated fatty acid. nih.govnih.gov This conversion is typically catalyzed by a CFA synthase enzyme and occurs most actively as bacterial cultures transition from the exponential growth phase to the stationary phase. nih.govasm.org

The timing of CFA synthesis, which coincides with nutrient limitation and other stresses characteristic of the stationary phase, indicates that these molecules are not typically an absolute requirement for growth. rug.nl Instead, their formation is considered a key adaptive response to changing and often harsh environmental conditions. asm.orgnih.gov For instance, in Escherichia coli, the synthesis of CFAs is dependent on the RpoS sigma factor, a central regulator of the general stress response that is activated in the stationary phase. nih.gov The energetically significant process of forming the cyclopropane ring is a strategy employed by bacteria to adapt to environmental perturbations rather than a fundamental component of their growth machinery. asm.orgnih.gov While essential for survival under specific stresses, microorganisms can generally grow and complete their life cycle without CFAs under optimal laboratory conditions.

Enzyme Inhibition Activities (General Classifications and Specific Examples)

The class of cyclopropane fatty acids and related molecules has been implicated in the inhibition of several enzymes. A notable specific example is the action of cis-9,10-Methylenehexadecanoic acid itself. Research has demonstrated that this particular cyclopropane fatty acid acts as a potent inhibitor of the enzyme L-glycerol 3-phosphate acyltransferase in Escherichia coli. tandfonline.com This enzyme catalyzes the first step in the synthesis of phosphatidic acid, a crucial intermediate for all phospholipids. tandfonline.com The concentration of cis-9,10-Methylenehexadecanoic acid that results in a 50% inhibition of the acyltransferase activity was found to be 0.15 mM, suggesting it may function as a regulatory effector for phospholipid synthesis in E. coli. tandfonline.com

In a broader context, the biosynthetic pathway for CFAs is subject to product inhibition. The enzyme cyclopropane fatty acid synthetase is inhibited by one of its products, S-adenosylhomocysteine. acs.org This inhibition can be reversed by a hydrolytic enzyme that breaks down S-adenosylhomocysteine. acs.org Furthermore, related compounds known as cyclopropene (B1174273) fatty acids, such as sterculic acid, are known to be strong inhibitors of stearoyl-CoA 9-desaturase, an enzyme that introduces double bonds into fatty acids. wikipedia.org In fungi, cyclopropane fatty acids have been shown to inhibit key enzymes involved in the biosynthesis of fungal fatty acids. mdpi.com

| Inhibitor Compound | Target Enzyme | Organism/System | Notes |

|---|---|---|---|

| cis-9,10-Methylenehexadecanoic acid | L-glycerol 3-phosphate acyltransferase | Escherichia coli | Inhibits the first step of phospholipid synthesis; 50% inhibition at 0.15 mM. tandfonline.com |

| S-Adenosylhomocysteine | Cyclopropane Fatty Acid Synthetase | Clostridium butyricum | A product of the reaction that inhibits the synthase enzyme. acs.org |

| Cyclopropene fatty acids (e.g., Sterculic acid) | Stearoyl-CoA 9-desaturase | Animal systems | A related class of compounds that inhibit fatty acid desaturation. wikipedia.org |

| Cyclopropane fatty acids (general) | Fatty acid biosynthesis enzymes | Fungi | Inhibit key enzymes in fungal fatty acid production. mdpi.com |

Contribution to Microbial Robustness and Survival

A primary role of CFAs is to protect microorganisms against acid stress. asm.org In Escherichia coli, a high content of membrane CFAs is a major factor in its acid resistance. nih.govscilit.com The mechanism involves reducing the permeability of the cell membrane to protons (H+), thereby preventing acidification of the cytoplasm. nih.govscilit.com Studies comparing wild-type E. coli with mutants deficient in CFA synthase found that the mutants had a higher net influx of H+ and a decreased ability to extrude protons after acid exposure. nih.gov This demonstrates that CFAs help maintain the pH balance essential for survival in acidic environments.

Beyond acid tolerance, CFAs also contribute to resistance against other physical stresses, including high temperature and high pressure. nih.gov Experiments with E. coli strains where the CFA synthase gene (cfa) was deleted showed increased lethality from both heat and high-pressure treatments compared to the wild-type strains. nih.gov The presence of the cyclopropane ring in the fatty acid chain is believed to increase the ordering of the lipid chains, which stabilizes the membrane without significantly reducing its fluidity. nih.gov This stabilization is crucial for maintaining membrane integrity and function during exposure to conditions that would otherwise disrupt the lipid bilayer, such as heat and pressure. rug.nlnih.gov

| Stress Factor | Microorganism | Observed Contribution of CFAs |

|---|---|---|

| Acid Stress | Escherichia coli, Salmonella enterica | Decreases membrane permeability to protons, enhancing survival in low pH environments. nih.govscilit.comnih.gov |

| Heat Stress | Escherichia coli, Lactococcus lactis | Increases survival rates after exposure to high temperatures by stabilizing the cell membrane. rug.nlnih.gov |

| High Pressure | Escherichia coli | Enhances resistance to high-pressure treatments that can disrupt membrane integrity. nih.gov |

| Oxidative Stress | Salmonella enterica | Contributes to resistance against oxidative stress, which is important for virulence. nih.gov |

Advanced Analytical Methodologies for 9,10 Methylenehexadecanoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the isolation and measurement of 9,10-Methylenehexadecanoic acid. The choice of technique depends on the sample matrix, the required sensitivity, and the need for simultaneous analysis of other fatty acids.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas-Liquid Chromatography (GLC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of fatty acids, including this compound. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The identification of the this compound methyl ester is based on its retention time relative to known standards on a variety of capillary columns.

GC-MS provides a higher degree of confidence in identification. The electron ionization (EI) mass spectrum of the this compound FAME exhibits a characteristic fragmentation pattern that allows for its differentiation from other C17 fatty acids. Key fragments include the molecular ion (m/z 282) and ions resulting from the cleavage of the cyclopropane (B1198618) ring. Quantification is typically achieved by using an internal standard, such as heptadecanoic acid (C17:0), and constructing a calibration curve.

Table 1: GC-MS Data for the Identification of this compound Methyl Ester

| Parameter | Value |

| Typical Column | DB-23, SP-2340, or similar polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped, e.g., 140 °C to 240 °C at 4 °C/min |

| Molecular Ion (M+) | m/z 282 |

| Key Fragment Ions (m/z) | 113, 127, 155, 169, 197, 211, 225, 239, 253 |

| Internal Standard Example | Heptadecanoic acid (C17:0) |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for fatty acid analysis, particularly for samples that are thermally labile or when derivatization is not desirable. Reversed-phase HPLC (RP-HPLC) is commonly used, where fatty acids are separated based on their hydrophobicity. However, the separation of isomeric fatty acids can be challenging.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity. Using electrospray ionization (ESI) in negative ion mode, this compound can be detected as the [M-H]⁻ ion. Multiple reaction monitoring (MRM) can then be employed for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique is highly specific and can be used to quantify low levels of this compound in complex matrices.

Argentation Chromatography for Cyclopropane Fatty Acid Separation

Argentation chromatography is a specialized form of liquid chromatography that is highly effective for separating fatty acids based on the degree of unsaturation and the geometry of their double bonds. This technique utilizes a stationary phase impregnated with silver ions (Ag+), which form reversible complexes with the pi electrons of double bonds and cyclopropane rings.

The interaction between the silver ions and the cyclopropane ring of this compound is weaker than the interaction with a double bond, allowing for its separation from monounsaturated fatty acids. This method is particularly useful for isolating and purifying cyclopropane fatty acids from complex mixtures for further structural analysis. Argentation thin-layer chromatography (Ag-TLC) and argentation solid-phase extraction (Ag-SPE) are common formats for this separation.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of the characteristic cyclopropane ring and elucidating its stereochemistry.

Infrared Spectroscopy (IR) for Cyclopropane Ring Detection

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The cyclopropane ring of this compound gives rise to characteristic absorption bands in the IR spectrum. The C-H stretching vibrations of the methylene (B1212753) group in the cyclopropane ring typically appear at a higher frequency (around 3050 cm⁻¹) than the C-H stretching vibrations of other methylene groups in the fatty acid chain. Additionally, a characteristic absorption band for the cyclopropane ring deformation is often observed in the region of 1020 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| C-H Stretch (Cyclopropane) | ~3050 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 |

| Cyclopropane Ring Deformation | ~1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR) for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. Proton NMR (¹H-NMR) provides detailed information about the chemical environment of each proton in the molecule.

The protons of the cyclopropane ring are particularly diagnostic. The two protons of the methylene bridge (C-17) are diastereotopic and typically appear as a complex multiplet at a very high field (upfield), often in the range of -0.3 to 0.6 ppm. The two protons on the carbons of the cyclopropane ring (C-9 and C-10) also have characteristic chemical shifts, typically in the range of 0.6 to 0.8 ppm. The integration of these signals can confirm the presence of the single cyclopropane ring. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY and HMBC), can be used to confirm the connectivity of the atoms and establish the stereochemistry of the molecule.

Table 3: Typical ¹H-NMR Chemical Shifts for the Cyclopropane Moiety of this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₂ (Methylene Bridge) | -0.3 to 0.6 | Multiplet |

| CH (Ring Protons) | 0.6 to 0.8 | Multiplet |

Derivatization Strategies for Analytical Purposes (e.g., Methyl Esters, Picolinyl Esters)

To facilitate analysis by gas chromatography-mass spectrometry (GC-MS), this compound is typically converted into a more volatile ester derivative. The two most common derivatization strategies involve the formation of fatty acid methyl esters (FAMEs) and picolinyl esters.

Fatty Acid Methyl Esters (FAMEs)

The conversion of this compound to its methyl ester is a widely used method for routine analysis. This is typically achieved through esterification with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid (HCl) or boron trifluoride (BF₃). illinois.edu The resulting fatty acid methyl ester (FAME) is more volatile than the free acid, making it suitable for GC-MS analysis.

While the mass spectrum of the methyl ester derivative can confirm the presence of a C17 cyclopropane fatty acid, it often provides limited information for pinpointing the exact location of the cyclopropane ring within the fatty acid chain. This is because the fragmentation pattern under electron ionization (EI) is primarily directed by the carboxyl end of the molecule. nih.gov To mitigate the risk of altering the cyclopropane ring, which can be susceptible to degradation under harsh conditions, it is recommended to use mild derivatization conditions, such as lower temperatures and shorter reaction times. illinois.edu

Picolinyl Esters

For unambiguous structural elucidation, the derivatization of this compound to its picolinyl ester is the preferred method. nih.govnih.gov This derivatization involves a two-step process. First, the fatty acid is converted to its acid chloride, typically using a reagent like thionyl chloride. The resulting acid chloride is then reacted with 3-pyridylcarbinol (3-pyridinemethanol) to form the picolinyl ester. nih.gov

The key advantage of picolinyl esters lies in their mass spectrometric fragmentation behavior. The presence of the nitrogen atom in the pyridine (B92270) ring directs fragmentation along the fatty acid chain. This results in a series of diagnostic ions that allow for the precise localization of the cyclopropane ring, as well as any other substituents or branches. nih.gov A one-step pyrolytic derivatization method has also been developed, which significantly reduces the sample preparation time. nih.gov

Table 1: Comparison of Derivatization Strategies for this compound Analysis

| Feature | Methyl Esters (FAMEs) | Picolinyl Esters |

|---|---|---|

| Reagents | Methanol, Acid Catalyst (e.g., HCl, BF₃) | Thionyl Chloride, 3-Pyridylcarbinol |

| Primary Use | Routine quantification | Structural elucidation |

| GC-MS Information | Molecular weight confirmation | Precise localization of the cyclopropane ring |

| Advantages | Simple, well-established method | Provides detailed structural information |

| Limitations | Ambiguous structural information from MS | More complex derivatization procedure |

Isotopic Labeling Techniques for Metabolic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound and understanding its biosynthesis. This involves introducing atoms with a higher atomic mass (stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C)) or radioactive isotopes (like carbon-14 (B1195169) (¹⁴C)) into the molecule or its precursors.

The biosynthesis of this compound in bacteria involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of palmitoleic acid (cis-9-hexadecenoic acid). illinois.edu Therefore, metabolic studies often utilize labeled precursors to track the formation of the final product.

Deuterium Labeling

Deuterium-labeled S-adenosyl-L-methionine (SAM-d₃) can be used to introduce a labeled methylene group into the cyclopropane ring. By supplying cells with SAM-d₃ and analyzing the resulting this compound by mass spectrometry, researchers can confirm the biosynthetic pathway and quantify the rate of its formation. The increase in mass of the resulting fatty acid will correspond to the incorporation of the deuterium-labeled methylene group.

Carbon-13 Labeling

Carbon-13 labeled precursors are also instrumental in metabolic studies. For instance, cells can be cultured with uniformly ¹³C-labeled palmitic acid (¹³C₁₆-palmitic acid). isotope.comisotope.com This labeled palmitic acid is then converted by the organism into ¹³C-labeled palmitoleic acid, which subsequently serves as the precursor for the biosynthesis of ¹³C-labeled this compound. By tracking the incorporation of ¹³C, the metabolic flux through this pathway can be determined.

Carbon-14 Labeling

Historically, radioactive ¹⁴C labeling has been employed to study fatty acid metabolism. nih.gov For instance, [¹⁴C]-labeled methionine can be used to trace the origin of the methylene carbon in the cyclopropane ring. nih.gov Similarly, [¹⁴C]-labeled palmitate can be used to follow the carbon backbone of the fatty acid. The radioactivity of the isolated this compound and its metabolites can then be measured to understand its distribution and turnover in various tissues.

Table 2: Isotopic Labeling Strategies for Studying this compound Metabolism

| Isotopic Label | Labeled Precursor | Purpose | Analytical Method |

|---|---|---|---|

| Deuterium (D or ²H) | S-adenosyl-L-methionine (SAM-d₃) | Trace the origin of the methylene bridge | Mass Spectrometry |

| Carbon-13 (¹³C) | Palmitic acid (U-¹³C₁₆) | Determine metabolic flux and precursor contribution | Mass Spectrometry |

| Carbon-14 (¹⁴C) | Methionine or Palmitic acid | Trace the metabolic fate and distribution | Scintillation Counting, Autoradiography |

Synthetic Strategies and Stereochemical Control of 9,10 Methylenehexadecanoic Acid

Chemical Synthesis Approaches

The chemical synthesis of 9,10-methylenehexadecanoic acid and related cyclopropane (B1198618) fatty acids relies on the formation of a cyclopropane ring on a long-chain olefin precursor. The primary challenge lies in achieving high yields and controlling the stereochemistry of the cyclopropane moiety.

Total Synthesis Methods (e.g., Corey-Chaykovsky Cyclopropanation)

Total synthesis provides a versatile platform to access this compound. A common strategy involves the cyclopropanation of an unsaturated fatty acid precursor, such as palmitoleic acid or its ester derivatives.

One of the most prominent methods for this transformation is the Corey-Chaykovsky reaction . organic-chemistry.orgwikipedia.org This reaction utilizes a sulfur ylide, typically dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to an electron-deficient alkene. organic-chemistry.orgadichemistry.com For the synthesis of cyclopropyl (B3062369) derivatives from α,β-unsaturated esters, the reaction proceeds via a 1,4-conjugate addition followed by an intramolecular ring closure. organic-chemistry.orgwikipedia.org The use of the more stable dimethyloxosulfonium methylide generally favors this 1,4-addition pathway, leading to the desired cyclopropane product. wikipedia.orgadichemistry.com

The general mechanism involves the in situ generation of the sulfur ylide by deprotonating a sulfonium (B1226848) or sulfoxonium salt with a strong base, such as sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). adichemistry.comresearchgate.net The ylide then attacks the double bond of the fatty acid ester.

Table 1: Key Features of Corey-Chaykovsky Cyclopropanation

| Feature | Description |

|---|---|

| Reagent | Dimethyloxosulfonium methylide or Dimethylsulfonium methylide |

| Precursor | An α,β-unsaturated ester or other activated alkene |

| Mechanism | Michael-initiated ring closure (MIRC) involving 1,4-conjugate addition followed by intramolecular nucleophilic substitution. researchgate.net |

| Stereochemistry | Tends to produce the thermodynamically more stable trans isomer, regardless of the starting alkene's geometry. adichemistry.com |

Another widely used method for cyclopropanation in total synthesis is the Simmons-Smith reaction . This protocol involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). nih.gov The synthesis of a related compound, (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, was successfully achieved using the Simmons-Smith protocol, highlighting its applicability to long-chain fatty acid derivatives. nih.gov

Stereoselective Synthesis for Enantiomeric Purity

Achieving enantiomeric purity is a significant challenge in the synthesis of this compound, as the cyclopropane ring contains two stereocenters. The naturally occurring isomer typically possesses the cis configuration. researchgate.net

Stereoselective variants of cyclopropanation reactions are employed to control the absolute stereochemistry of the product. In the context of the Corey-Chaykovsky reaction, the use of chiral sulfur ylides can induce enantioselectivity. organic-chemistry.org These chiral ylides are designed with bulky or stereodirecting groups on the sulfur atom, which influence the facial selectivity of the methylene transfer.

While achieving high enantiomeric excess (ee) through purely chemical means can be complex, biocatalytic methods often provide a superior level of stereocontrol. For instance, studies on E. coli cyclopropane fatty acid synthase have shown the production of methyl dihydrosterculate (B1261593) with up to 73% ee, establishing a specific absolute configuration of (9S,10R). dp.technih.gov

Optimization of Reaction Conditions for Alkyl Substituents

The efficiency of cyclopropanation reactions can be sensitive to the structure of the substrate, including the nature of the alkyl substituents on the fatty acid chain. Optimization of reaction conditions is often necessary to maximize yields and selectivity.

For the Corey-Chaykovsky reaction, several modifications have been developed. An "instant methylide" procedure, where a dry, equimolar mixture of trimethylsulfoxonium (B8643921) iodide and a base like potassium tert-butoxide (KOt-Bu) or sodium hydride is used, can lead to good yields and shorter reaction times. researchgate.net The choice of solvent can also be critical. While DMSO is common, reactions have been successfully performed in recyclable ionic liquids, which can offer advantages in terms of reaction rates and ease of product isolation. organic-chemistry.org The base used to generate the ylide is also a key parameter; alternatives to NaH, such as KOH, have been shown to be effective, particularly in ionic liquid systems. organic-chemistry.org

Table 2: Optimization Parameters for Corey-Chaykovsky Reaction

| Parameter | Variation | Effect |

|---|---|---|

| Base | NaH, KOt-Bu, KOH | Choice can affect reaction time and compatibility with solvent. researchgate.netorganic-chemistry.org |

| Solvent | DMSO, THF, Ionic Liquids | Can influence reaction rate, yield, and recyclability. organic-chemistry.org |

| Ylide Generation | Pre-formed vs. "Instant" | "Instant" methods can offer faster and cleaner reactions. researchgate.net |

Biocatalytic Synthesis using Cyclopropane Fatty Acid Synthases

Nature synthesizes cyclopropane fatty acids using a dedicated class of enzymes known as cyclopropane fatty acid synthases (CFAS). nih.gov These enzymes provide a highly specific and efficient route to these molecules.

CFAS enzymes are S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govresearchgate.net They catalyze the transfer of a methylene group from SAM to the cis double bond of an unsaturated fatty acyl chain located within a phospholipid bilayer. nih.gov The substrate for the synthesis of this compound is typically a phospholipid containing a palmitoleoyl (C16:1) chain. The enzyme converts this into the corresponding cyclopropane-containing phospholipid. nih.gov

The mechanism is believed to involve the nucleophilic attack of the olefin on the electrophilic methyl group of SAM, forming a carbocation intermediate which is then deprotonated to yield the cyclopropane ring. nih.gov

Research has focused on understanding and harnessing these enzymes for biotechnological production. Studies using E. coli CFAS (ecCFAS) have demonstrated the conversion of phosphatidylglycerol to methyl dihydrosterculate. dp.technih.gov The expression of CFAS genes from organisms like E. coli or cotton in other hosts, such as Nicotiana benthamiana or Saccharomyces cerevisiae, has been explored as a strategy for the de novo production of cyclopropane fatty acids. nih.govfrontiersin.org The substrate specificity of CFAS enzymes appears to be influenced by the electronic properties of the phospholipid headgroups. dp.technih.gov

Table 3: Characteristics of Biocatalytic Synthesis via CFAS

| Characteristic | Description |

|---|---|

| Enzyme | Cyclopropane Fatty Acid Synthase (CFAS) |

| Methylene Donor | S-adenosyl-L-methionine (SAM) |

| Substrate | Unsaturated fatty acyl chain within a phospholipid (e.g., palmitoleoyl) |

| Product | Phospholipid containing a cyclopropane fatty acid |

| Stereoselectivity | High, typically producing a specific enantiomer (e.g., (9S,10R) for ecCFAS). dp.technih.gov |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov This approach can be particularly useful for producing complex natural products.

A potential chemoenzymatic route to this compound could involve several strategies. For instance, an enzymatic step could be used to generate a key chiral intermediate or to perform a highly selective transformation on a synthetic precursor. One published approach leverages multiple enzymes in a cascade to perform a series of oxidative and reductive steps in a single pot, using a shared cofactor system. semanticscholar.org

Structural Analogues and Their Research Implications

Naturally Occurring Cyclopropane (B1198618) Fatty Acid Homologues and Isomers

Nature produces a variety of CPFAs that differ in chain length, the position of the cyclopropane ring, and the presence of other modifications. These structural variations influence their physical properties and biological functions.

C19 cyclopropane fatty acids are among the most well-studied homologues. Dihydrosterculic acid (also known as cis-9,10-methyleneoctadecanoic acid) and lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) are prominent examples.

Dihydrosterculic Acid (cis-9,10-Methyleneoctadecanoic Acid): This C19 CPFA is structurally similar to 9,10-methylenehexadecanoic acid, with an extended carboxylic acid chain. It is found in the oils of certain seeds, such as those from the Malvaceae and Sterculiaceae families. nih.gov Research indicates that dihydrosterculic acid is formed from the methylation of the cis double bond of oleic acid, a reaction catalyzed by cyclopropane synthase, which uses S-adenosylmethionine as the methyl donor. abcam.com This process is a key step in the biosynthesis of cyclopropane fatty acids in various organisms. abcam.com Dihydrosterculic acid often co-occurs with its cyclopropene (B1174273) counterpart, sterculic acid. nih.gov The presence of these compounds in plant tissues, including roots, leaves, and stems, suggests they may play a role in defense mechanisms, such as resistance to fungal attacks. nih.gov

Lactobacillic Acid (cis-11,12-Methyleneoctadecanoic Acid): First identified in bacteria of the genus Lactobacillus, lactobacillic acid is a C19 CPFA with the cyclopropane ring located at the 11 and 12 positions. wikipedia.org Its precursor is cis-vaccenic acid (cis-11-octadecenoic acid). wikipedia.org The biosynthesis involves the addition of a methylene (B1212753) group from S-adenosylmethionine across the double bond of cis-vaccenic acid while it is incorporated into a phospholipid. wikipedia.org This modification typically occurs as bacterial cultures enter the late exponential or early stationary phase of growth, suggesting a role in adapting to changing environmental conditions. wikipedia.org The incorporation of lactobacillic acid into the cell membrane is believed to confer a protective effect on bacterial cells. wikipedia.org It has also been detected in other organisms, including Litchi chinensis and Dictyostelium discoideum. nih.gov

The presence of C19 CPFAs has also been documented in the lipid fraction of the bacterium Zymomonas mobilis. nih.gov

Table 1: Comparison of C19 Cyclopropane Fatty Acid Homologues

| Feature | Dihydrosterculic Acid | Lactobacillic Acid |

|---|---|---|

| Systematic Name | cis-9,10-Methyleneoctadecanoic acid | cis-11,12-Methyleneoctadecanoic acid |

| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |

| Cyclopropane Ring Position | C9-C10 | C11-C12 |

| Precursor Fatty Acid | Oleic acid | cis-Vaccenic acid |

| Primary Occurrence | Seed oils (Malvaceae, Sterculiaceae) nih.gov | Bacteria (Lactobacillus), Litchi chinensis wikipedia.orgnih.gov |

Beyond the common C19 homologues, other structural variants of CPFAs exist in nature, featuring different chain lengths or additional modifications.

Dihydromalvalic Acid: Dihydromalvalic acid is a shorter-chain CPFA. Its biosynthesis is linked to that of malvalic acid, a cyclopropene fatty acid. wikipedia.org It is proposed that 8-heptadecenoic acid is the precursor to both dihydromalvalic acid and malvalic acid. wikipedia.org The presence of these compounds in various plant seeds highlights the diverse pathways for CPFA biosynthesis.

17-methyl-cis-9,10-methyleneoctadecanoic acid: This variant features a methyl group at the 17th carbon of a C19 CPFA backbone with the cyclopropane ring at the 9,10-position. ontosight.ai It is found in certain bacteria and is incorporated into the bacterial membrane, where it can alter the physical properties of the membrane. ontosight.ai The unique structure, with both a cyclopropane ring and a terminal methyl group, may influence membrane fluidity and interactions with other membrane components. ontosight.ai Its synthesis in bacteria involves specific enzymes that catalyze the formation of the cyclopropane ring and the addition of the methyl group. ontosight.ai

Table 2: Other Naturally Occurring Cyclopropane Fatty Acid Variants

| Compound Name | Key Structural Feature | Known Occurrence |

|---|---|---|

| Dihydromalvalic acid | Shorter fatty acid chain | Plant seeds wikipedia.org |

| 17-methyl-cis-9,10-methyleneoctadecanoic acid | Methyl group at C17 | Certain bacteria ontosight.ai |

Synthetically Modified Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of modified CPFA analogues is crucial for conducting structure-activity relationship (SAR) studies. These studies systematically alter the structure of the molecule to understand how these changes affect its biological activity. For instance, the Simmons-Smith reaction, which uses diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting unsaturated fatty acids into their corresponding cyclopropane derivatives and can be used to generate a variety of analogues. marquette.edu

By creating a library of synthetic analogues with variations in chain length, ring position, and stereochemistry, researchers can probe the specific structural requirements for interaction with biological targets, such as enzymes and receptors. This approach is fundamental to understanding the mechanisms of action of naturally occurring CPFAs and for designing new molecules with desired biological properties.

Cyclopropane Fatty Acids as Precursors for Novel Biochemical Probes

These probes can be used to:

Track the uptake and metabolism of CPFAs in living cells: By following the fate of a labeled CPFA, researchers can identify the proteins and pathways involved in its transport and processing.

Identify protein binding partners: Photoaffinity labeling, for example, can be used to covalently link a CPFA probe to its binding proteins, allowing for their isolation and identification.

Investigate the role of CPFAs in membrane dynamics: Fluorescently labeled CPFAs can be incorporated into model membranes or living cells to study how they affect membrane fluidity, lipid organization, and protein function.

The development of such probes is essential for elucidating the precise biological roles of CPFAs. For example, understanding how these fatty acids are incorporated into the membranes of pathogens like Mycobacterium tuberculosis could lead to the design of new therapeutic strategies. The cyclopropane mycolic acid synthase in this organism is required for its virulence, making the pathway a potential drug target. nih.gov

Future Research Directions for 9,10 Methylenehexadecanoic Acid Studies

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The biosynthesis of cyclopropane (B1198618) fatty acids is primarily understood to occur via the action of cyclopropane fatty acid synthase (CFAS), which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain within a phospholipid. nih.govwikipedia.org For 9,10-Methylenehexadecanoic acid, the precursor is presumed to be palmitoleic acid (a C16:1 fatty acid). However, the nuances of this process and the subsequent metabolic fate of the molecule are not fully understood.

Future research should focus on:

Alternative Biosynthetic Routes: Investigating the existence of alternative or modified CFAS enzymes in different organisms that produce this compound. While the general mechanism is conserved, variations in enzyme structure, substrate specificity (e.g., preference for specific phospholipid classes), and regulatory control are likely. nih.gov For instance, bacterial CFAS enzymes are known to act on phospholipids (B1166683) in the inner membrane, but the specifics can vary between species. proquest.com

Catabolic Pathways: The metabolic degradation of this compound is a significant knowledge gap. While studies from the 1960s indicated that rat liver mitochondria can oxidize related cyclopropane fatty acids, the specific enzymatic steps and intermediates remain obscure. Research is needed to identify the enzymes responsible for cleaving the cyclopropane ring and to determine whether the degradation pathway merges with conventional fatty acid beta-oxidation.

Regulation of Biosynthesis: The expression of CFAS is often linked to environmental stressors and the transition into the stationary phase of growth in bacteria. nih.gov Future studies should explore the upstream regulatory networks, including transcription factors, small RNAs, and post-translational modifications, that control the production of this compound in response to specific triggers like pH changes, oxidative stress, or temperature shifts. nih.govproquest.com

| Enzyme/Molecule | Role in CFA Biosynthesis | Organism Type |

| Cyclopropane Fatty Acid Synthase (CFAS) | Catalyzes the transfer of a methylene group to an unsaturated fatty acid. | Bacteria, Plants |

| S-adenosyl-L-methionine (SAM) | Donates the methylene group for cyclopropane ring formation. wikipedia.org | Universal |

| Unsaturated Phospholipid | The substrate containing the fatty acyl chain that is modified. nih.gov | Bacteria, Plants |

| Bicarbonate Ion (HCO₃⁻) | An essential cofactor for the activity of bacterial CFAS. nih.gov | Bacteria |

Comprehensive Investigation of Specific Molecular Targets and Signaling Pathways

The primary role attributed to this compound is modulating the physical properties of cell membranes. Its incorporation into phospholipids helps to decrease membrane permeability and increase stability without sacrificing fluidity, which is crucial for adapting to environmental stress. nih.gov However, its interaction with specific cellular machinery is an area ripe for exploration.

Key future research questions include:

Protein Interactions: Do specific membrane proteins preferentially partition into membrane domains enriched with this CFA? Investigating the direct or indirect interactions between this compound-containing phospholipids and key membrane proteins (e.g., transporters, signaling receptors) could reveal novel regulatory mechanisms.

Signaling Pathway Modulation: There is evidence that the presence of CFAs can indirectly influence signaling. For example, some strains of the probiotic Lactobacillus reuteri require a functional cfa gene to mediate the inhibition of TNF (Tumor Necrosis Factor), a key inflammatory cytokine. nih.gov While the CFA itself was not directly responsible, its effect on the membrane was critical. nih.gov Future work should investigate if this compound can similarly influence signaling cascades related to inflammation, stress response, or pathogenesis in various organisms.

Receptor-Mediated Effects: It is worth exploring whether this compound or a metabolite can act as a ligand for nuclear or G-protein coupled receptors. For instance, certain medium-chain fatty acids are agonists for the G-protein coupled receptor GPR84, which is involved in immune responses. mdpi.com A systematic screening of receptors could uncover direct signaling roles.

Advanced Omics Approaches (e.g., Lipidomics, Proteomics) in Biological Contexts

The application of high-throughput "omics" technologies is essential for building a systems-level understanding of the role of this compound.

Lipidomics: Advanced mass spectrometry-based lipidomics can precisely map the distribution of this compound across different lipid classes (e.g., phosphatidylethanolamine (B1630911), phosphatidylglycerol, cardiolipin) and molecular species. frontiersin.org Future studies should employ lipidomics to compare organisms under various conditions (e.g., stress vs. non-stress) to understand how the molecule is trafficked and remodeled within the cellular lipidome. This can reveal its preferential location and potential functional lipid partnerships.

Proteomics: Quantitative proteomics offers a powerful tool to assess the global cellular response to the presence or absence of this compound. By comparing the proteomes of wild-type organisms with CFAS mutants, researchers can identify entire pathways that are affected. proquest.com For example, a proteomics study on a cfa knockout mutant of Pseudomonas aeruginosa revealed significant changes in proteins related to the outer membrane, providing clues about how the bacterium adapts to the loss of CFAs. proquest.com This approach can uncover previously unknown functional links between this fatty acid and specific cellular processes.

Development of Novel Biotechnological Applications Beyond Prohibited Areas

Cyclopropane fatty acids possess unique chemical and physical properties that make them attractive for various industrial applications. nih.gov As a renewable resource, this compound produced through biotechnological means could serve as a valuable platform chemical.

Future research should target:

Metabolic Engineering: Developing microbial or plant-based systems for the high-level production of this compound is a key goal. This involves expressing CFAS enzymes in oleaginous yeasts like Yarrowia lipolytica or in oilseed crops. frontiersin.orgmdpi.com Optimization would require not only expressing the synthase but also ensuring a sufficient supply of the precursor, palmitoleic acid.

Industrial Feedstocks: The cyclopropane ring confers high oxidative stability and a low melting point, properties desirable for high-performance lubricants, coatings, and cosmetics. frontiersin.orgnih.gov Further research is needed to characterize the physical properties of polymers and other materials derived from this compound.

Specialty Chemicals: The strained cyclopropane ring is a reactive functional group that can be chemically modified. This opens the door to using this compound as a precursor for synthesizing novel compounds, such as fragrances. For example, olibanic acid, a cyclopropane-containing molecule, is a key contributor to the characteristic scent of frankincense. gerli.com